molecular formula C22H24N4O2S B2977352 3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 883818-93-7

3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Cat. No.: B2977352
CAS No.: 883818-93-7
M. Wt: 408.52
InChI Key: VBPPDTYTZAHNRV-UHFFFAOYSA-N
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Description

3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a naphthalene moiety, a sulfanyl group, and a tetrahydro-purine core. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride (NaH) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the naphthalene moiety can produce dihydronaphthalene derivatives .

Scientific Research Applications

3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-methyl-8-{[(naphthalen-1-yl)methyl]sulfanyl}-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione apart is its unique combination of a naphthalene moiety and a sulfanyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-methyl-8-(naphthalen-1-ylmethylsulfanyl)-7-pentyl-4,5-dihydropurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c1-3-4-7-13-26-18-19(25(2)21(28)24-20(18)27)23-22(26)29-14-16-11-8-10-15-9-5-6-12-17(15)16/h5-6,8-12,18-19H,3-4,7,13-14H2,1-2H3,(H,24,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBIUBZIHJYWLSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2C(N=C1SCC3=CC=CC4=CC=CC=C43)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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